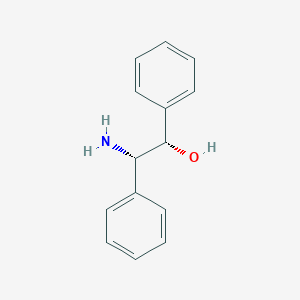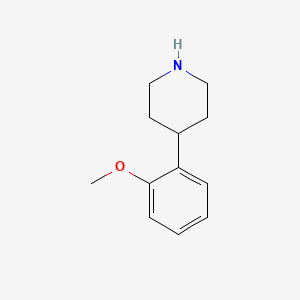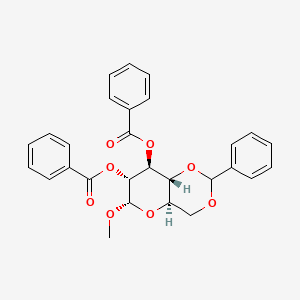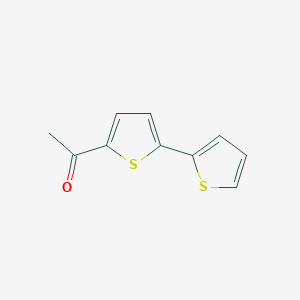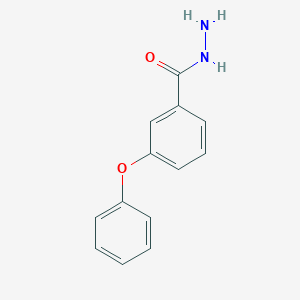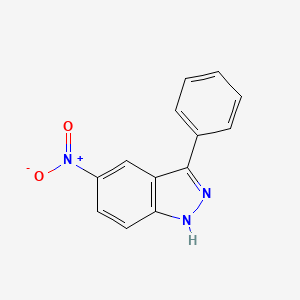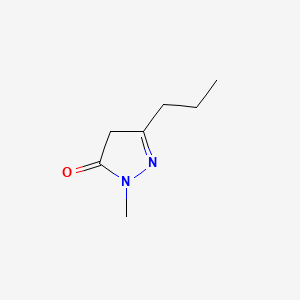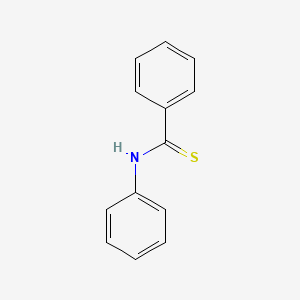
Thiobenzanilide
Overview
Description
Thiobenzanilide is an organosulfur compound that has garnered significant interest due to its diverse pharmacological properties. It is characterized by the presence of a thioamide group, which imparts unique chemical and biological activities.
Mechanism of Action
Target of Action
Thiobenzanilide and its derivatives have been found to exhibit cytotoxic potential against various cancer cells, including melanoma cells (A375) and hormone-dependent breast cancer (MCF-7) cells . These cancer cells are the primary targets of this compound. The role of these targets is crucial as they are involved in the proliferation and survival of cancer cells.
Mode of Action
It has been observed that this compound derivatives induce antiproliferative effects, leading to cell growth cycle perturbations, aberrant mitochondrial function, and subsequent apoptotic cell death . This suggests that this compound interacts with its targets, disrupting their normal functions and leading to changes that result in the death of the cancer cells.
Biochemical Pathways
Given its observed effects on cell growth cycles and mitochondrial function, it can be inferred that this compound likely impacts pathways related to cell cycle regulation and apoptosis . The downstream effects of these disruptions would include halted cell proliferation and induced cell death, contributing to its anticancer effects.
Pharmacokinetics
It has been mentioned that adme predictions confirm the potential of the best this compound compounds . These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy as a therapeutic agent.
Result of Action
The primary molecular and cellular effects of this compound’s action are the induction of antiproliferative effects and apoptosis in cancer cells . Most of the tested this compound derivatives showed significant cytotoxic potential against melanoma cells (A375) and hormone-dependent breast cancer (MCF-7) cells . These effects contribute to the overall anticancer activity of this compound.
Biochemical Analysis
Biochemical Properties
Thiobenzanilide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with various biomolecules, leading to significant biochemical effects. For instance, this compound derivatives have demonstrated strong biological activity, including antimycotic and antifungal actions . These interactions often involve binding to specific enzymes or proteins, which can alter their activity and lead to downstream effects on cellular processes.
Cellular Effects
This compound has been observed to exert significant effects on different types of cells and cellular processes. In melanoma cells (A375) and hormone-dependent breast cancer cells (MCF-7), this compound derivatives have shown cytotoxic potential, leading to cell death through mechanisms such as apoptosis . The compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties. For example, this compound has been found to induce oxidative stress in cancer cells, which can lead to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound derivatives have been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death . Additionally, this compound can disrupt mitochondrial function, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound derivatives can maintain their cytotoxic activity over extended periods, with some compounds demonstrating significant stability . The degradation of this compound and its derivatives can also occur, which may influence their long-term efficacy in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that this compound derivatives exhibit dose-dependent cytotoxicity, with higher doses leading to increased cell death . At very high doses, this compound can also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound has been shown to affect metabolic flux and metabolite levels, contributing to its overall biochemical effects . For example, this compound can modulate the activity of enzymes involved in oxidative stress pathways, leading to changes in cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of this compound, affecting its overall activity and efficacy . For instance, this compound derivatives have been observed to accumulate in cancer cells, where they exert their cytotoxic effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, this compound has been shown to localize to mitochondria, where it disrupts mitochondrial function and induces cell death .
Preparation Methods
Thiobenzanilide can be synthesized through various methods, with the Willgerodt-Kindler reaction being one of the most efficient. This reaction involves the condensation of aniline and benzaldehyde in the presence of sulfur and a base catalyst such as sodium sulfide nonahydrate (Na2S·9H2O). The reaction proceeds under mild conditions and yields this compound in moderate to good yields . Another common method involves the thionation of benzanilides using reagents like phosphorus pentasulfide (P2S5) or Lawesson’s reagent .
Chemical Reactions Analysis
Thiobenzanilide undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Coupling Reactions: This compound can undergo Eschenmoser coupling reactions with α-haloketones or α-haloesters to form various heterocyclic compounds.
Scientific Research Applications
Comparison with Similar Compounds
Thiobenzanilide can be compared with other thioamide compounds such as thiobenzamide and thioacetamide. While all these compounds share the thioamide functional group, this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties . This compound derivatives have shown higher selectivity and potency against certain cancer cell lines compared to other thioamides .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse reactivity make it a valuable tool in medicinal chemistry, particularly in the development of novel anticancer agents. Continued research on this compound and its derivatives is likely to yield further insights into their mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
N-phenylbenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NS/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQKCADLPNLYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060908 | |
| Record name | Benzenecarbothioamide, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-04-4 | |
| Record name | Thiobenzanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenecarbothioamide, N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiobenzanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenecarbothioamide, N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenecarbothioamide, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiobenzanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of thiobenzanilide?
A1: this compound has the molecular formula C13H11NS and a molecular weight of 213.30 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A: this compound can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F), and mass spectrometry (MS). IR spectroscopy is particularly useful for studying the conformation of this compound, as the ν(N–H) bands can be used to determine the abundance of the Z and E conformations []. Researchers have also utilized NMR to study the transmission of substituent effects through the thiocarboxamide group in thiobenzanilides [].
Q3: What solvents are commonly used for reactions involving this compound?
A: this compound has been utilized in various solvents depending on the specific reaction. For instance, researchers have used anhydrous acetonitrile to study the electrochemical oxidation of this compound []. Other reported solvents include tetrachloromethane for IR studies [], dioxane/water mixtures for oxidation studies [], and dimethylformamide or acetonitrile for Eschenmoser coupling reactions [, ].
Q4: Can this compound act as a ligand in metal catalysis?
A: Yes, this compound can act as a ligand in metal catalysis. For example, a copper(II)-thiobenzanilide combination has been reported as a robust heterogeneous catalytic system for the synthesis of 1,4-disubstituted-1,2,3-triazoles under click conditions []. In this case, this compound acts as both a reducing agent for Cu(II) to Cu(I) and a ligand for the copper catalyst.
Q5: Have there been any computational studies on thiobenzanilides?
A: Yes, Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level have been employed to investigate the conformational equilibrium of the C–N bond in 4,4′-disubstituted thiobenzanilides []. These calculations helped to understand the substituent effects on the equilibrium and provided insights into the failure of the Hammett equation to describe these effects.
Q6: How does the introduction of fluorine atoms affect the biological activity of thiobenzanilides?
A: The introduction of fluorine atoms, particularly at the 3'- and 4'- positions of thiobenzanilides, has been shown to increase their antimycobacterial activity against atypical strains [, ]. This effect is attributed to the electron-withdrawing nature of fluorine, which can influence the compound's interaction with its biological target.
Q7: Does the substituent on the phenyl ring of this compound influence its biological activity?
A: Yes, the substituent on the phenyl ring significantly impacts the biological activity of thiobenzanilides. For example, 2,4-dihydroxythis compound and its analogues exhibit strong biological activity. Studies revealed that their fungistatic activity against various yeast and mould strains is influenced by their lipophilicity and electronic properties, which can be modified by altering the substituents on the phenyl ring [].
Q8: What analytical techniques are used to monitor the oxidation of this compound?
A: Reversed-phase high-performance liquid chromatography (RP-HPLC) has proven to be a valuable technique for monitoring the oxidation of this compound []. The method allows for the separation and simultaneous determination of this compound and its various oxidation products, providing insights into the reaction kinetics and mechanism.
Q9: What are some historical milestones in this compound research?
A: Early research on thiobenzanilides focused on their synthesis and conformational analysis, utilizing IR spectroscopy and later DFT calculations [, ]. The discovery of their biological activity, particularly against Mycobacterium tuberculosis and other atypical strains, marked a significant milestone [, ]. Subsequent research focused on understanding the structure-activity relationship and developing more potent and selective analogues [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





